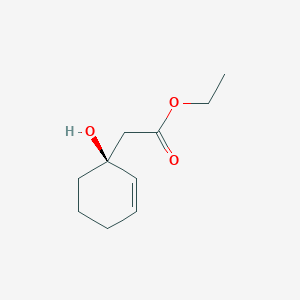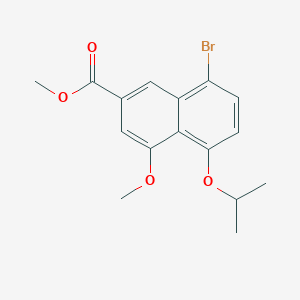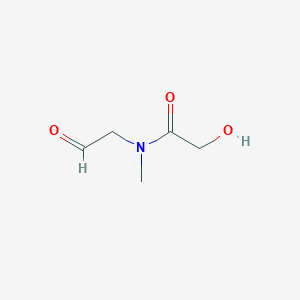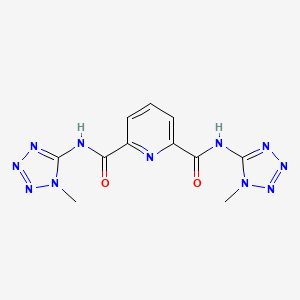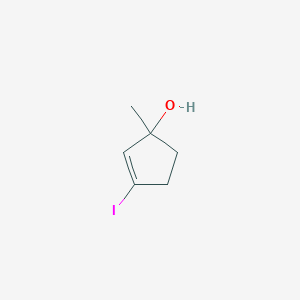![molecular formula C18H28Br2O2 B12571066 Benzene, 1,3-bis[(6-bromohexyl)oxy]- CAS No. 194854-06-3](/img/structure/B12571066.png)
Benzene, 1,3-bis[(6-bromohexyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-bis[(6-bromohexyl)oxy]-: is an organic compound with the molecular formula C18H28Br2O2 It consists of a benzene ring substituted with two 6-bromohexyl groups at the 1 and 3 positions, connected through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(6-bromohexyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,3-dihydroxybenzene+2(6-bromohexanol)K2CO3,DMFBenzene, 1,3-bis[(6-bromohexyl)oxy]-
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis[(6-bromohexyl)oxy]- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexyl derivatives without bromine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine:
- Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-bis[(6-bromohexyl)oxy]- involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and ether linkages. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which are fundamental to its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-bis[(6-bromohexyl)oxy]-
- Benzene, 1,2-bis[(6-bromohexyl)oxy]-
- [(6-bromohexyl)oxy]benzene
Comparison:
- Benzene, 1,3-bis[(6-bromohexyl)oxy]- is unique due to the specific positioning of the 6-bromohexyl groups at the 1 and 3 positions on the benzene ring, which influences its reactivity and physical properties.
- Benzene, 1,4-bis[(6-bromohexyl)oxy]- has the 6-bromohexyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
- [(6-bromohexyl)oxy]benzene contains only one 6-bromohexyl group, resulting in different reactivity and applications.
This detailed article provides a comprehensive overview of Benzene, 1,3-bis[(6-bromohexyl)oxy]- and its significance in various fields
Eigenschaften
CAS-Nummer |
194854-06-3 |
|---|---|
Molekularformel |
C18H28Br2O2 |
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
1,3-bis(6-bromohexoxy)benzene |
InChI |
InChI=1S/C18H28Br2O2/c19-12-5-1-3-7-14-21-17-10-9-11-18(16-17)22-15-8-4-2-6-13-20/h9-11,16H,1-8,12-15H2 |
InChI-Schlüssel |
WSAWZXVUQLCWLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCBr)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


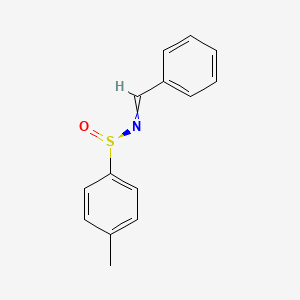
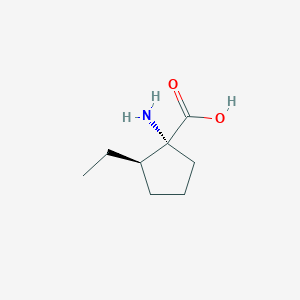
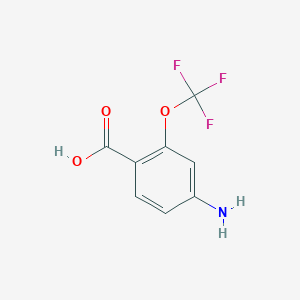

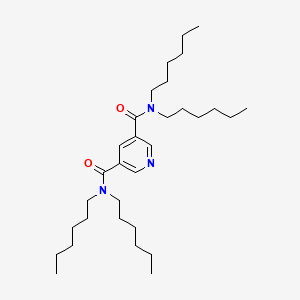
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
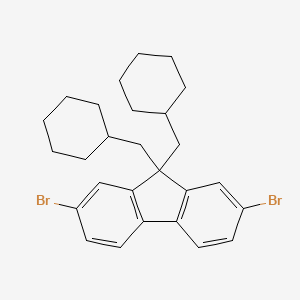
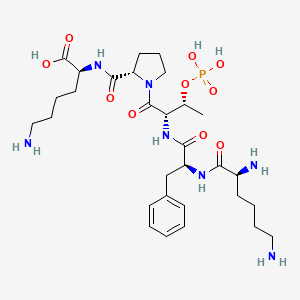
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
